Regioisomeric Methyl Position: 7-Methyl vs. 5-Methyl Indole Core Topological Differentiation
The target compound places a methyl substituent at the 7-position of the indole ring, whereas its closest constitutional isomer bears the methyl group at the 5-position (CAS 2060048-77-1) . Both compounds share the identical molecular formula (C₁₂H₁₃BrF₂N₂, MW 303.15) but differ in the connectivity of the methyl group to the indole scaffold. This 7- vs. 5-methyl regiochemistry alters the shape and electrostatic potential surface of the molecule, which is critical for shape-complementary binding to protein pockets that discriminate between indole ring substitution patterns.
| Evidence Dimension | Methyl substitution position (indole ring topology) |
|---|---|
| Target Compound Data | Methyl at C7 position; SMILES: Cc1cccc2c(CCN)c(C(F)(F)Br)[nH]c12 |
| Comparator Or Baseline | Methyl at C5 position (CAS 2060048-77-1); SMILES: Cc1ccc2[nH]c(C(F)(F)Br)c(CCN)c2c1 |
| Quantified Difference | Regioisomeric shift from C5 to C7; identical molecular formula and MW (303.15), but distinct topological polar surface area and dipole moment vector |
| Conditions | Structural comparison based on SMILES and molecular formula identity (Chemsrc, AKSci catalog data) |
Why This Matters
In target-oriented synthesis, a 7-methyl versus 5-methyl indole topology can determine whether a compound occupies a given sub-pocket within an enzyme active site or protein–protein interface, making regioisomeric substitution a go/no-go decision point for procurement.
